molecular formula C20H20N4S B12127619 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12127619
M. Wt: 348.5 g/mol
InChI Key: UCZRDCLZOKSCSG-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine family, a class of heterocyclic molecules characterized by fused thiophene and pyrimidine rings. Its structure includes a 5,6-dimethylbenzimidazole substituent at position 4 and a methyl group at position 7 of the tetrahydrobenzothieno[2,3-d]pyrimidine core. The benzimidazole moiety enhances π-π stacking interactions with biological targets, while the methyl groups influence lipophilicity and metabolic stability .

The synthesis of this compound likely involves cyclization reactions starting from precursors like 2-amino-4,5-dihydrothiophene-3-carboxamide, followed by functionalization with benzimidazole derivatives under formamide or similar conditions .

Properties

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

4-(5,6-dimethylbenzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C20H20N4S/c1-11-4-5-14-17(6-11)25-20-18(14)19(21-9-22-20)24-10-23-15-7-12(2)13(3)8-16(15)24/h7-11H,4-6H2,1-3H3

InChI Key

UCZRDCLZOKSCSG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)N4C=NC5=C4C=C(C(=C5)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents for these reactions include halogenating agents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine. For instance:

  • Synthesis of Derivatives : Novel derivatives have shown promising antimicrobial activity against various bacterial strains. Compounds synthesized from similar frameworks exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against pathogens like Staphylococcus aureus and Salmonella typhi .
  • Structure-Activity Relationship : The presence of specific moieties such as benzothiazole and thiophene significantly enhances the antimicrobial efficacy of these compounds. For example, certain derivatives demonstrated equipotent activity compared to standard antibiotics like cefotaxime .

Anticancer Properties

The anticancer potential of this class of compounds has been extensively studied:

  • Cytotoxicity Testing : Compounds derived from similar benzimidazole frameworks were evaluated against multiple cancer cell lines including NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). Results indicated that many synthesized compounds exhibited moderate to potent cytotoxic activity with IC50 values that suggest effective growth inhibition .
  • Mechanistic Insights : The anticancer activity is often attributed to the structural features that allow for interaction with biological targets involved in cell proliferation and survival. For instance, modifications on the side chains can significantly alter the cytotoxic profile .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems:

  • Evaluation of Antioxidant Capacity : Compounds related to 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine have been tested for their ability to scavenge free radicals. The presence of specific functional groups enhances their capacity to neutralize reactive oxygen species (ROS), contributing to their potential therapeutic benefits .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules examined a series of pyrido[2,3-d]pyrimidine derivatives for their antimicrobial properties. The findings indicated that certain compounds demonstrated MIC values comparable to established antibiotics. This suggests that further exploration into these derivatives could lead to the development of new antimicrobial agents .

Case Study 2: Anticancer Activity

In a separate investigation detailed in Pharmaceuticals, researchers evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The study concluded that modifications in the chemical structure significantly impacted the anticancer activity, highlighting the importance of structure optimization in drug development .

Mechanism of Action

The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its 5,6-dimethylbenzimidazole substituent and 7-methyltetrahydrobenzothieno core, which distinguish it from other thienopyrimidine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight Reported Biological Activities
4-(5,6-Dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (Target) 5,6-Dimethylbenzimidazole; 7-methyltetrahydrobenzothieno 393.46 g/mol (calc.) Anticancer (kinase inhibition), antimicrobial (hypothesized based on structural analogs)
7-tert-Butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one tert-Butyl group at position 7 291.42 g/mol Enhanced lipophilicity; potential antitumor applications
4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Quinoline-8-yloxy substituent 341.41 g/mol Photovoltaic applications; expanded π-conjugation system
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide Pyridinyl carboxamide 340.43 g/mol Broad-spectrum antimicrobial activity (e.g., against Pseudomonas aeruginosa)
4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Hydrazinyl and methyl groups 264.35 g/mol Versatile reactivity for further derivatization; hypothesized HDAC inhibition

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The benzimidazole group in the target compound may enhance DNA intercalation or kinase-binding affinity compared to simpler substituents (e.g., tert-butyl or hydrazinyl) . Quinoline-8-yloxy derivatives exhibit red-shifted UV absorption, making them suitable for optoelectronic applications, unlike the target compound’s primarily pharmacological focus .

Antimicrobial vs. Antitumor Potency: Pyridinyl carboxamide analogs (e.g., compound 2g in ) show stronger antimicrobial activity due to improved bacterial membrane penetration .

Synthetic Flexibility :

  • Hydrazinyl and carboxamide derivatives (e.g., and ) allow facile functionalization, whereas the target compound’s benzimidazole group requires multistep synthesis .

Mechanistic and Pharmacological Insights

  • Kinase Inhibition : The dimethylbenzimidazole group mimics purine bases, enabling competitive binding to ATP pockets in kinases. This mechanism is shared with pyrazolo[3,4-d]pyrimidines but with improved selectivity due to steric effects from the methyl groups .
  • Metabolic Stability: The 7-methyltetrahydrobenzothieno core reduces oxidative metabolism compared to non-methylated analogs, as seen in similar tetrahydrobenzothieno derivatives .

Biological Activity

The compound 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a member of the benzimidazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and interactions with various cellular pathways.

Chemical Structure and Properties

The molecular formula for the compound is C15H16N4SC_{15}H_{16}N_{4}S with a molecular weight of approximately 284.38 g/mol. The structure includes a benzimidazole moiety, which is significant in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzimidazole derivatives. For instance:

  • In vitro studies have demonstrated that compounds similar to 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit cytotoxic effects against cancer cell lines. A notable study reported that a related compound induced apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM .
  • In vivo studies showed that these compounds can suppress tumor growth in mice models. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied:

  • Bacterial Inhibition : Compounds derived from the benzimidazole framework have shown varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated an inhibition zone (IZ) of 21 mm against S. aureus with a minimum inhibitory concentration (MIC) of 62.5 μg/ml .
  • Fungal Activity : Some studies indicated moderate antifungal activity against Candida albicans, although specific data for the compound remains limited .

The biological activity of 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be attributed to several mechanisms:

  • Enzyme Inhibition : These compounds often act as inhibitors for various enzymes involved in cell signaling and proliferation.
  • Cell Cycle Arrest : Evidence suggests that they can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells.

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

  • A study conducted by Goreti Ribeiro Morais et al. explored the anti-cancer properties of related benzimidazole derivatives and found significant cytotoxicity against glioblastoma cell lines .
  • Another research highlighted the synthesis and evaluation of new pyrimidine derivatives related to benzimidazoles for their antimicrobial properties. Compounds were tested against multiple strains with varying results in terms of efficacy .

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